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molecular formula C8H2I4O4 B3283019 2,3,5,6-Tetraiodoterephthalic acid CAS No. 7606-84-0

2,3,5,6-Tetraiodoterephthalic acid

Cat. No. B3283019
M. Wt: 669.72 g/mol
InChI Key: INPWHIBRMNBPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04044048

Procedure details

19.4 g Di-sodium tetra-iodoterephthalate (0.0272 mole) and 0.5 g sodium iodide were stirred in 35 ml 3-chloro-1,2-propanediol for 20 hours at 100° C, the reaction mixture was worked up as in Example 1, and the bis-2,3-dihydroxypropyl ester of tetra-iodoterephthalic acid was obtained in an amount of 18.9 g (85% yield). When recrystallized from ethanol, it melted at 230° C (decomp.), gave an Rf value of 0.60, and was identified by elementary analysis:
Name
Di-sodium tetra-iodoterephthalate
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:7]([C:8]([O-:10])=[O:9])=[C:6]([I:11])[C:5]([I:12])=[C:4]([C:13]([O-:15])=[O:14])[C:3]=1[I:16].[Na+].[Na+].[I-].[Na+]>ClCC(O)CO>[I:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([I:11])[C:5]([I:12])=[C:4]([C:13]([OH:15])=[O:14])[C:3]=1[I:16] |f:0.1.2,3.4|

Inputs

Step One
Name
Di-sodium tetra-iodoterephthalate
Quantity
19.4 g
Type
reactant
Smiles
IC1=C(C(=C(C(=C1C(=O)[O-])I)I)C(=O)[O-])I.[Na+].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
ClCC(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=C(C(=C1C(=O)O)I)I)C(=O)O)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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